Dioctylmagnesium
Overview
Description
Dioctylmagnesium is an organomagnesium compound with the chemical formula C16H34Mg. It is a member of the dialkylmagnesium family, which are compounds containing magnesium bonded to two alkyl groups. This compound is typically used in organic synthesis and as a reagent in various chemical reactions due to its high reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dioctylmagnesium can be synthesized through the reaction of magnesium with octyl halides in the presence of a suitable solvent. The general reaction is as follows: [ \text{Mg} + 2 \text{C}8\text{H}{17}\text{X} \rightarrow \text{C}8\text{H}{17}\text{MgC}8\text{H}{17} + \text{MgX}_2 ] where X is a halogen (typically bromine or chlorine).
Industrial Production Methods: In industrial settings, this compound is produced using continuous flow reactors to ensure precise control over reaction conditions. The process involves the slow addition of octyl halide to a suspension of magnesium in an inert solvent, such as tetrahydrofuran or diethyl ether, under an inert atmosphere to prevent oxidation.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, forming magnesium oxide and octane.
Reduction: It can act as a reducing agent, reducing various organic compounds.
Substitution: this compound readily participates in nucleophilic substitution reactions with electrophiles, forming new carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Oxygen or air can oxidize this compound.
Reduction: this compound can reduce carbonyl compounds to alcohols.
Substitution: It reacts with alkyl halides, aldehydes, and ketones under anhydrous conditions.
Major Products:
Oxidation: Magnesium oxide and octane.
Reduction: Alcohols from carbonyl compounds.
Substitution: Various organomagnesium compounds depending on the electrophile used.
Scientific Research Applications
Dioctylmagnesium has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: this compound is used in the preparation of biologically active compounds and in the study of enzyme mechanisms.
Medicine: It is involved in the synthesis of pharmaceuticals and other bioactive molecules.
Industry: this compound is used in the production of polymers, agrochemicals, and other industrial chemicals.
Mechanism of Action
Dioctylmagnesium acts as a nucleophile in many of its reactions. The magnesium atom, being electropositive, facilitates the transfer of electrons to electrophilic centers in organic molecules, promoting the formation of new bonds. This nucleophilic behavior is central to its role in organic synthesis.
Comparison with Similar Compounds
- Dimethylmagnesium (C2H6Mg)
- Diethylmagnesium (C4H10Mg)
- Dibutylmagnesium (C8H18Mg)
Comparison:
- Reactivity: Dioctylmagnesium is less reactive than dimethylmagnesium and diethylmagnesium due to the larger alkyl groups, which provide steric hindrance.
- Applications: While all these compounds are used in organic synthesis, this compound is particularly useful for reactions requiring less reactivity and more selectivity.
- Uniqueness: this compound’s larger alkyl groups make it suitable for specific applications where steric effects are beneficial, such as in the synthesis of bulky molecules.
This compound’s unique properties and reactivity profile make it a valuable reagent in both academic research and industrial applications. Its ability to form carbon-carbon bonds and participate in various chemical reactions under controlled conditions highlights its versatility and importance in the field of organometallic chemistry.
Properties
IUPAC Name |
magnesium;octane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C8H17.Mg/c2*1-3-5-7-8-6-4-2;/h2*1,3-8H2,2H3;/q2*-1;+2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMYFNYFIPIGQQZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC[CH2-].CCCCCCC[CH2-].[Mg+2] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34Mg | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4066969 | |
Record name | Magnesium, dioctyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4066969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24219-37-2 | |
Record name | Magnesium, dioctyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024219372 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Magnesium, dioctyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Magnesium, dioctyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4066969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dioctylmagnesium | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.883 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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